Carboxymethyl-phe-leu-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

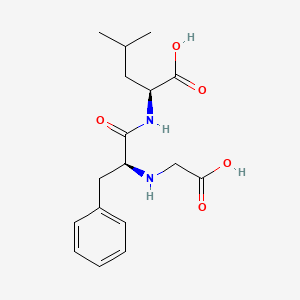

Structure

3D Structure

Properties

Molecular Formula |

C17H24N2O5 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-(carboxymethylamino)-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C17H24N2O5/c1-11(2)8-14(17(23)24)19-16(22)13(18-10-15(20)21)9-12-6-4-3-5-7-12/h3-7,11,13-14,18H,8-10H2,1-2H3,(H,19,22)(H,20,21)(H,23,24)/t13-,14-/m0/s1 |

InChI Key |

JETREHBNPJNSMA-KBPBESRZSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NCC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NCC(=O)O |

sequence |

FL |

Synonyms |

(N-C)Phe-Leu N-carboxymethyl-Phe-Leu N-carboxymethyl-phenylalanylleucine N-carboxymethyl-phenylalanylleucine, (D,L)-isomer N-carboxymethyl-phenylalanylleucine, (L,D)-isomer N-carboxymethyl-phenylalanylleucine, (L,L)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: N-(Carboxymethyl)-Phe-Leu-OH Mechanism of Action

The following technical guide details the mechanism of action for N-(Carboxymethyl)-Phe-Leu-OH (CMPL), a specialized metalloprotease inhibitor.

Executive Summary

N-(Carboxymethyl)-Phe-Leu-OH (CMPL) is a rationally designed transition-state analogue inhibitor targeting zinc-dependent metalloendopeptidases. It exhibits high potency against Neprilysin (Neutral Endopeptidase, NEP, EC 3.4.24.11) and Angiotensin-Converting Enzyme (ACE) .

Its efficacy stems from its structural mimicry of the hydrolytic products of enkephalin (specifically the Phe-Leu fragment) coupled with a zinc-chelating carboxymethyl moiety. By occupying the

Molecular Identity & Structural Basis[1]

CMPL is a modified dipeptide where the N-terminus of Phenylalanyl-Leucine is alkylated with a carboxymethyl group.[1] This modification is critical for converting a standard enzyme product (Phe-Leu) into a potent inhibitor.

| Property | Specification |

| Chemical Name | N-(Carboxymethyl)-L-phenylalanyl-L-leucine |

| Abbreviation | CMPL / N-CM-Phe-Leu |

| Molecular Formula | |

| Molecular Weight | ~336.38 g/mol |

| Target Class | Zinc Metalloproteases (NEP, ACE) |

| Inhibition Type | Competitive, Reversible |

| Key Pharmacophore | Carboxylate-Zinc Coordinator + Hydrophobic Side Chains |

Structural Logic

The molecule is designed based on the cleavage specificity of Enkephalinase (NEP), which hydrolyzes the

-

Phe-Leu Backbone: Mimics the C-terminal product of the hydrolysis, ensuring high affinity for the enzyme's leaving-group pockets (

, -

N-Carboxymethyl Group: Acts as a "warhead" that extends into the catalytic center to chelate the active site Zinc (

), mimicking the transient coordination of the substrate carbonyl oxygen during hydrolysis.

Mechanism of Action (The Core)

The mechanism of CMPL is defined by bidentate or monodentate coordination of the zinc ion and hydrophobic exclusion within the active site.

The Active Site Environment (NEP/ACE)

These metalloproteases possess a catalytic cleft containing:

-

Catalytic Zinc (

): Coordinated by two Histidines and a Glutamate (HEXXH motif). -

Hydrophobic Pockets (

): Large hydrophobic cavities designed to accept aromatic (Phe) and aliphatic (Leu) side chains. -

Arg Residue (

in NEP): Stabilizes the C-terminal carboxylate of the substrate/inhibitor.

Binding Kinetics & Thermodynamics

CMPL binds to the enzyme (

Step-by-Step Binding Event:

-

Recognition: The C-terminal Leucine and Phenylalanine side chains anchor the molecule into the

and -

Electrostatic Locking: The C-terminal carboxylate of CMPL forms a salt bridge with a conserved Arginine residue (e.g., Arg102 in NEP or Arg145 in CPA-like models).

-

Zinc Chelation (The Critical Step): The N-terminal Carboxymethyl group enters the catalytic center. The carboxylate oxygen(s) displace the catalytic water molecule (solvent) usually bound to the Zinc.

-

Transition State Mimicry: The geometry of the N-CM-Phe-Leu bound to Zinc resembles the tetrahedral intermediate formed during peptide bond cleavage, but it lacks the scissile bond, rendering it non-hydrolyzable.

Visualization of the Signaling Pathway

The following diagram illustrates the competitive inhibition pathway where CMPL intercepts the enzyme, preventing Enkephalin degradation.

Figure 1: Competitive inhibition pathway of CMPL preventing substrate hydrolysis via Zinc chelation.

Experimental Protocols

To validate the mechanism of CMPL, the following enzyme inhibition assay is the industry standard.

Protocol: Fluorometric Inhibition Assay (NEP/ACE)

Objective: Determine the

Materials:

-

Recombinant Human Neprilysin (NEP).

-

Fluorogenic Substrate: Mca-R-P-P-G-F-S-A-F-K(Dnp)-OH (Mca-BK2).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% Brij-35.

-

CMPL Stock: 10 mM in DMSO.

Workflow:

-

Enzyme Preparation: Dilute NEP to 0.5 nM in Assay Buffer. Keep on ice.

-

Inhibitor Series: Prepare a 10-point serial dilution of CMPL (Range: 100

to 0.1 nM). -

Pre-Incubation:

-

Add 50

of Enzyme solution to 96-well black plate. -

Add 20

of CMPL dilutions. -

Critical Step: Incubate for 15 minutes at 37°C to allow equilibrium binding (formation of

complex).

-

-

Reaction Initiation: Add 30

of Substrate (Final concentration -

Kinetic Read: Monitor fluorescence (

) every 30 seconds for 20 minutes. -

Data Analysis:

-

Calculate initial velocity (

) from the linear portion of the curve. -

Plot

vs. log[CMPL]. -

Fit to the Cheng-Prusoff equation to derive

.

-

Comparative Data Summary

The following table summarizes the potency of CMPL relative to other standard metalloprotease inhibitors. Note that while CMPL is potent, phosphoramidon remains the gold standard for NEP due to its phosphate-zinc coordination.

| Inhibitor | Target Specificity | Mechanism | Binding Mode | |

| CMPL | NEP / ACE | Product Analogue | Carboxylate-Zn Coordination | |

| Phosphoramidon | NEP / ECE | Transition State | Phosphoryl-Zn Coordination | |

| Thiorphan | NEP | Inhibitor | Thiol-Zn Coordination | |

| Captopril | ACE | Inhibitor | Thiol-Zn Coordination |

Note:

Structural Interaction Diagram

This diagram details the specific atomic interactions within the active site.

Figure 2: Atomic interaction map of CMPL within the metalloprotease active site.

References

-

Characterization of Endothelin-1 Inactivating Metalloendopeptidase. Source: PubMed (NIH) Significance: Establishes CMPL as a potent inhibitor (

) for specific renal metalloproteases, validating its utility in characterizing novel enzymes. URL:[Link] -

Effect of Semax, Selank, and standard inhibitors on Enkephalin degradation. Source: ResearchGate Significance: Compares CMPL ("CMPL") against standard inhibitors like Bacitracin and Puromycin, demonstrating its specificity for enkephalin-degrading enzymes in human serum.[1] URL:[Link]

-

General occurrence of binding synergism in zinc proteases. Source: PubMed Significance:[4] Discusses the mechanistic theory of "binding synergism" in Zinc proteases (CPA/CPB), relevant to how the carboxymethyl and hydrophobic groups of CMPL cooperate to enhance affinity. URL:[Link]

-

Carboxymethyl-Phe-Leu-OH Product Page & Structure. Source: GlpBio / MedChemExpress Significance: Verifies chemical structure, CAS (81109-85-5), and primary application as an Enkephalinase/ACE inhibitor.[6] URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. General occurrence of binding synergism in zinc proteases and its possible significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carboxypeptidase - Wikipedia [en.wikipedia.org]

- 4. Carboxypeptidase A - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. glpbio.cn [glpbio.cn]

Molecular Identity & Quantitative Data

Technical Whitepaper: Carboxymethyl-Phe-Leu-OH (CAS 81109-85-5) – Mechanisms, Workflows, and Applications in Metalloendopeptidase Inhibition

As a Senior Application Scientist, I approach peptide-based inhibitors not just as chemical reagents, but as precision tools designed to probe and manipulate biological systems. This compound (CAS 81109-85-5), often referred to as N-carboxymethyl-phenylalanyl-leucine, is a highly specialized modified dipeptide. It serves as a potent, competitive inhibitor of enkephalinase (neutral endopeptidase, NEP) while exhibiting secondary inhibitory effects against Angiotensin-Converting Enzyme (ACE)[1].

This guide is engineered for drug development professionals and researchers, providing a deep dive into the mechanistic causality of this molecule, self-validating experimental workflows, and its advanced applications in formulation science.

Before deploying any inhibitor in an assay, establishing its physicochemical baseline is critical for predicting its behavior in solution and in vivo. The addition of the carboxymethyl group to the N-terminus of the Phe-Leu dipeptide fundamentally alters its charge distribution and binding affinity.

| Property | Specification / Value |

| Chemical Name | N-carboxymethyl-Phe-Leu-OH |

| CAS Registry Number | 81109-85-5 |

| Molecular Formula | C₁₇H₂₄N₂O₅ |

| Molecular Weight | 336.39 g/mol |

| Target Enzymes | Enkephalinase (NEP) [Primary]; ACE [Secondary] |

| Typical Purity | >95% (HPLC)[2] |

| Storage Conditions | -20°C, desiccated, protected from light[1] |

Mechanistic Causality: The Structural Basis of Dual Inhibition

To understand why this compound is highly effective, we must look at the active sites of its target metalloendopeptidases. Both NEP and ACE rely on a catalytic zinc ion (Zn²⁺) to polarize the carbonyl bond of their peptide substrates, facilitating hydrolytic cleavage.

The design of this compound is a masterclass in transition-state mimicry[3]:

-

Zinc Chelation: The N-terminal carboxymethyl group (-CH₂COOH) acts as a bidentate ligand, directly coordinating with the active-site Zn²⁺. This mimics the tetrahedral intermediate of the peptide bond during hydrolysis.

-

Hydrophobic Pocket Specificity: The phenylalanine (Phe) and leucine (Leu) residues are not random; they are specifically selected to anchor into the S1' and S2' hydrophobic sub-sites of the enzyme. This dual-anchor system provides the high binding affinity (K_i in the sub-micromolar range) and competitive exclusion of endogenous substrates like enkephalins[3].

By inhibiting NEP, the degradation of endogenous opioids (enkephalins) is halted, leading to profound analgesic properties[3]. Concurrently, its secondary inhibition of ACE prevents the conversion of Angiotensin I to the vasoconstrictor Angiotensin II[1].

Figure 1: Dual inhibition pathways of this compound targeting NEP and ACE.

Self-Validating Reconstitution & Handling Protocols

A common point of failure in peptide assays is improper reconstitution. Because this compound contains highly hydrophobic residues (Phe, Leu), introducing it directly to an aqueous buffer will cause rapid hydrophobic collapse, trapping the un-dissolved peptide in microscopic micelles and artificially lowering the active concentration.

To prevent this, we utilize a self-validating reconstitution system [1]:

-

Primary Solvation: Add a minimal volume of anhydrous DMSO (or DMF) to the lyophilized powder to achieve a 10 mM stock.

-

Validation Checkpoint: The solution must be 100% optically clear. If any particulates remain, apply gentle vortexing or water-bath sonication (max 37°C). Do not proceed until clarity is achieved.

-

-

Aqueous Transition: Slowly add the DMSO stock dropwise to your working aqueous assay buffer (e.g., Tris-HCl, pH 7.4) under continuous vortexing.

-

Causality: Dropwise addition prevents localized concentration spikes that trigger precipitation.

-

Validation Checkpoint: If the solution turns cloudy (turbid) at any point, the solubility limit in that specific buffer has been breached. You must add a co-solvent (e.g., 0.1% Tween-80 or PEG300) to restore clarity before use[1].

-

Experimental Workflows: Enzyme Inhibition Kinetics

To accurately determine the IC₅₀ or K_i of this compound against NEP, a continuous fluorometric assay is the gold standard. The protocol below is designed to ensure thermodynamic equilibrium is reached before the reaction begins.

Step-by-Step NEP Assay Protocol:

-

Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4) containing 150 mM NaCl and 0.05% Brij-35 (to prevent enzyme adsorption to the microplate walls).

-

Enzyme Equilibration: Dilute recombinant human NEP to a working concentration of 0.5 nM in the assay buffer.

-

Inhibitor Titration: Prepare a 10-point serial dilution of this compound (ranging from 10 µM down to 0.1 nM) in the assay buffer.

-

Pre-Incubation (Critical Step): Mix 25 µL of the enzyme solution with 25 µL of the inhibitor dilutions in a black 96-well plate. Incubate at 37°C for 15 minutes.

-

Causality: Metalloendopeptidase inhibitors require time for the carboxymethyl group to properly orient and chelate the deeply buried zinc ion. Skipping this step results in falsely elevated IC₅₀ values.

-

-

Reaction Initiation: Add 50 µL of a fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH) at a final concentration of 10 µM to all wells.

-

Kinetic Reading: Immediately read the plate in a fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm) every 60 seconds for 30 minutes at 37°C.

-

Data Analysis: Extract the initial velocity (V₀) from the linear portion of the progress curves. Plot fractional activity vs. inhibitor concentration and fit to a 4-parameter logistic non-linear regression model to derive the IC₅₀.

Figure 2: High-throughput fluorometric assay workflow for metalloendopeptidase inhibition.

Advanced Applications: Permeation Enhancement in Oral Delivery

Beyond its direct role as an enzyme inhibitor, this compound has garnered significant attention in formulation science as an oral penetration enhancer. The oral bioavailability of large, highly charged macromolecules—such as sodium pentosan polysulfate (used for interstitial cystitis)—is notoriously poor due to electrostatic repulsion at the lipid bilayer of the gastrointestinal tract[4].

Formulation patents have successfully utilized this compound as an excipient to dramatically improve the paracellular and transcellular uptake of these therapeutics[4].

-

Mechanistic Rationale: While the exact mechanism of enhancement is multifactorial, it is hypothesized that the peptide's targeted inhibition of luminal and brush-border metalloendopeptidases protects co-administered peptide drugs from premature degradation, while its hydrophobic Phe-Leu tail transiently interacts with the mucosal lipid bilayer, subtly modulating tight junction integrity without causing permanent epithelial cytotoxicity.

References[1] GlpBio. "this compound | Cas# 81109-85-5". GlpBio. Available at:https://www.glpbio.cn/carboxymethyl-phe-leu-oh.html[2] Nanjing Peptide Valley Biotechnology Co., Ltd. "Biotinyl-ACTH (1-39) (human)-ACTH and Sequences (40)". TGPeptide. Available at: http://www.tgpeptide.com/product/16666.html[4] Google Patents. "KR20170003527A - Compositions of pentosan polysulfate salts for oral administration and methods of use". Google Patents. Available at:https://patents.google.com/patent/KR20170003527A/ko[3] Fournié-Zaluski, M. C., et al. "New carboxyalkyl inhibitors of brain enkephalinase: synthesis, biological activity, and analgesic properties." Journal of Medicinal Chemistry 26, no. 1 (1983): 60-65. Available at: https://pubmed.ncbi.nlm.nih.gov/6822818/

Sources

- 1. glpbio.cn [glpbio.cn]

- 2. Biotinyl-ACTH (1-39) (human)-ACTH and Sequences (40)-多肽合成公司-多肽定制-多肽厂家-南京肽谷生物技术股份有限公司 [tgpeptide.com]

- 3. New carboxyalkyl inhibitors of brain enkephalinase: synthesis, biological activity, and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KR20170003527A - Compositions of pentosan polysulfate salts for oral administration and methods of use - Google Patents [patents.google.com]

N-(carboxymethyl)-Phe-Leu structure and properties

An In-Depth Technical Guide to N-(carboxymethyl)-Phe-Leu: Structural Mechanics, Pharmacological Profiling, and Experimental Methodologies

Executive Summary & Chemical Identity

N-(carboxymethyl)-Phe-Leu (CMPL), also designated as N-carboxymethyl-phenylalanyl-leucine (CAS#: 81109-85-5)[1], is a highly specialized synthetic dipeptide derivative. In the realm of drug development and biochemical research, it is primarily utilized as a potent, targeted inhibitor of metalloendopeptidases, including enkephalinase (neprilysin), endothelin-1 (ET-1) peptidase, and Angiotensin-Converting Enzyme (ACE)[2].

As a Senior Application Scientist, I frequently observe researchers struggling with the anomalous behavior of CMPL in standard aqueous assays. This whitepaper bridges the gap between theoretical molecular design and practical benchtop application, detailing the structural causality behind its inhibitory power, resolving its solubility paradoxes, and establishing self-validating protocols for its use in in vitro and in vivo models.

Molecular Mechanism of Action: The Transition-State Analog

The structural genius of CMPL lies in its tripartite design, which mimics the transition state of endogenous peptide substrates while deploying a potent metal-chelating warhead.

-

The Chelating Warhead (N-carboxymethyl group): Metalloendopeptidases rely on a catalytic zinc ion (Zn²⁺) coordinated by histidine and glutamate residues within their active site. The N-terminal carboxymethyl group (-CH₂COOH) of CMPL acts as a bidentate ligand, directly coordinating the Zn²⁺ ion and displacing the catalytic water molecule required for peptide bond hydrolysis.

-

The S1' Anchoring Residue (Phenylalanine): The aromatic ring of the Phe residue inserts into the hydrophobic S1' subsite of the enzyme, establishing strong van der Waals interactions and dictating the inhibitor's specificity.

-

The S2' Affinity Enhancer (Leucine): The aliphatic side chain of Leu occupies the S2' pocket, further stabilizing the enzyme-inhibitor complex and preventing the dissociation of the molecule.

Below is a logical diagram mapping this structure-function relationship.

Mechanism of CMPL binding to metalloendopeptidases via zinc coordination and hydrophobic pockets.

Pharmacological Target Profile & Quantitative Data

CMPL is not a monolithic inhibitor; its affinity varies across the metalloprotease family based on the architecture of the enzyme's hydrophobic pockets. A common pitfall in literature is misinterpreting its potency due to its inherently low aqueous solubility. For instance, in purely aqueous buffers, CMPL reaches a maximum saturation of ~50 µM, at which point it may only reduce enkephalin degradation by 25%[3]. However, when properly solubilized (as detailed in Section 4), its true nanomolar-to-micromolar potency is unlocked[4].

Table 1: Inhibitory Profile of N-(carboxymethyl)-Phe-Leu

| Target Enzyme | Primary Biological Function | CMPL Inhibitory Effect / IC50 | Reference |

| ET-1 Peptidase | Cleavage and inactivation of Endothelin-1 in the kidney. | IC50 = 12 µM | [5] |

| Enkephalinase (Neprilysin) | Degradation of endogenous opioids (enkephalins). | Highly Potent (Concentration-dependent) | [4] |

| ACE | Conversion of Angiotensin I to Angiotensin II. | Active Inhibitor | [2] |

Methodological Framework: Self-Validating Protocols

To achieve reproducible results, researchers must address the physicochemical limitations of CMPL—specifically its hydrophobicity[6]. The following protocols are designed as self-validating systems: if a step fails (e.g., precipitation occurs), the researcher is immediately visually alerted before wasting biological reagents.

Protocol A: Step-by-Step Solubilization for In Vivo / In Vitro Assays

This protocol utilizes a co-solvent gradient to force CMPL into solution without denaturing downstream biological targets[4].

-

Primary Dissolution (The Master Stock): Weigh the required mass of CMPL. Dissolve entirely in 100% Dimethyl Sulfoxide (DMSO). Validation Check: The solution must be 100% optically clear. Do not proceed if particulates remain; use a water bath (37°C) or mild sonication to assist.

-

First Transition Phase: Add PEG300 to the DMSO stock. Vortex immediately. Validation Check: The mixture must return to a clear state. PEG300 acts as a bridging solvent to lower the dielectric shock of eventual aqueous addition.

-

Surfactant Coating: Add Tween 80 to the mixture. Vortex thoroughly. Causality: Tween 80 forms micelles around the hydrophobic Phe-Leu backbone, preventing aggregation when water is introduced.

-

Aqueous Dilution: Slowly add physiological saline (0.9% NaCl) dropwise while vortexing to reach the final working volume. Validation Check: The final solution must be completely transparent. If cloudiness occurs, the micellar capacity has been exceeded, and the stock must be reformulated with a higher surfactant ratio.

Protocol B: In Vitro Enkephalinase Inhibition Assay

Once properly solubilized, CMPL can be used to evaluate the preservation of enkephalins in human serum or tissue homogenates[7].

-

Enzyme Preparation: Aliquot 50 µL of standardized human blood serum (source of endogenous enkephalinases) into a microcentrifuge tube.

-

Inhibitor Pre-incubation: Add 10 µL of the solubilized CMPL working solution (from Protocol A) to the serum. Incubate at 37°C for 15 minutes. Causality: This pre-incubation allows the carboxymethyl group to navigate the active site and coordinate the zinc ion before the substrate is introduced.

-

Substrate Introduction: Add a known concentration of synthetic[Leu]enkephalin.

-

Reaction Termination: After 30 minutes, stop the reaction by adding 0.1% Trifluoroacetic acid (TFA) and boiling for 3 minutes to denature all proteins.

-

Quantification: Centrifuge at 10,000 x g to pellet denatured proteins. Inject the supernatant into an HPLC system to quantify the residual, uncleaved [Leu]enkephalin.

Step-by-step workflow for evaluating CMPL inhibitory activity in vitro.

Therapeutic Implications & Future Perspectives

The ability of CMPL to halt the degradation of endogenous opioid peptides places it at the center of novel antinociceptive and immunomodulatory research[8]. By inhibiting enkephalinase, CMPL artificially elevates the local concentration of enkephalins in the synaptic cleft, providing a stress-protective and analgesic effect without the severe addiction liabilities associated with exogenous opioid receptor agonists (like morphine). Furthermore, its cross-reactivity with ACE and ET-1 peptidase makes it a compelling structural scaffold for cardiovascular drug design, particularly in therapies targeting hypertension and renal microvascular dysfunction[5].

References

-

ResearchGate. Effect of Semax, Selank, and standard inhibitors of proteolytic enzymes on the rate of degradation of [Leu]enkephalin by the human serum enzymes. Available at: [Link]

-

PubMed (NIH). Characterization of a novel, high-molecular weight, acidic, endothelin-1 inactivating metalloendopeptidase from the rat kidney. Available at:[Link]

- Google Patents.EP2021353A2 - Peptide substance revealing a stress protective effect, pharmaceutical composition on its base and the method of its application.

-

GlpBio. Carboxymethyl-Phe-Leu-OH | Cas# 81109-85-5. Available at: [Link]

-

University of Niš (Zorica Jović). Immunomodulatory and antinociceptive effect of neutral endopeptidase inhibitor N-Carboxymethyl-Phe-Leu on rats. Available at: [Link]

Sources

- 1. This compound CAS#: 81109-85-5 [amp.chemicalbook.com]

- 2. ACE Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. glpbio.cn [glpbio.cn]

- 5. Characterization of a novel, high-molecular weight, acidic, endothelin-1 inactivating metalloendopeptidase from the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. EP2021353A2 - Peptide substance revealing a stress protective effect, pharmaceutical composition on its base and the method of its application - Google Patents [patents.google.com]

- 8. Zorica Jović [npao.ni.ac.rs]

An In-depth Technical Guide to the Inhibitor Profile of Carboxymethyl-Phe-Leu Dipeptides

This guide provides a comprehensive technical overview of Carboxymethyl-Phenylalanine-Leucine (CM-Phe-Leu) dipeptides as potent inhibitors of zinc metalloproteinases. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships behind experimental design, ensuring a deep, actionable understanding of this important inhibitor class. We will explore the mechanism of action, target profile, and the detailed experimental workflows required for a thorough characterization.

Introduction: The Significance of Carboxymethyl-Phe-Leu Dipeptides

Carboxymethyl-Phe-Leu and its derivatives represent a class of peptide-based inhibitors designed to target the active sites of zinc-dependent metalloproteinases.[1] These enzymes play critical roles in a vast array of physiological and pathological processes, including blood pressure regulation, tissue remodeling, and signal transduction.[2][3] Consequently, their dysregulation is implicated in diseases ranging from hypertension to cancer and arthritis, making them prime therapeutic targets.

The core structure, featuring a carboxymethyl group at the N-terminus followed by a Phenylalanine-Leucine dipeptide sequence, is engineered to mimic the transition state of natural peptide substrates.[1][4] This design confers high affinity and specificity for the targeted enzymes, making this scaffold a valuable starting point for drug discovery and a powerful tool for basic research. This guide will provide the foundational knowledge and practical protocols to effectively profile these inhibitors.

Core Mechanism of Action: Transition-State Analogy and Zinc Chelation

The inhibitory potency of Carboxymethyl-Phe-Leu dipeptides stems from their function as transition-state analogues.[1] Zinc metalloproteinases utilize a zinc ion (Zn²⁺) in their active site, which, assisted by a catalytic water molecule, facilitates the hydrolysis of peptide bonds.[4] The CM-Phe-Leu inhibitor is designed to occupy the active site and directly interact with this catalytic zinc.

The key mechanistic features are:

-

Bidentate Zinc Ligation: Unlike the monodentate interaction of a substrate's carbonyl group, the N-carboxymethyl group of the inhibitor chelates the active site zinc ion through both of its carboxylate oxygens. This forms a stable, pentacoordinate geometry around the zinc atom.[1]

-

Mimicry of the Tetrahedral Intermediate: This binding mode closely resembles the presumed tetrahedral transition state that forms during the enzymatic hydrolysis of a peptide bond. By stabilizing this high-energy intermediate state, the inhibitor binds with much higher affinity than the actual substrate, effectively blocking the enzyme's catalytic cycle.[1][4]

The following diagram illustrates this proposed binding mechanism within the enzyme's active site.

Sources

- 1. Binding of N-carboxymethyl dipeptide inhibitors to thermolysin determined by X-ray crystallography: a novel class of transition-state analogues for zinc peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

- 3. Inhibition of matrix metalloproteinases by N-carboxyalkyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An interactive computer graphics study of thermolysin-catalyzed peptide cleavage and inhibition by N-carboxymethyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Carboxymethyl-Phe-Leu (Cm-Phe-Leu): A Precision Tool for Modulating Neuropeptide Metabolism

Topic: Role of Carboxymethyl-Phe-Leu in Neuropeptide Metabolism Content Type: Technical Whitepaper / In-Depth Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

In the complex landscape of neuropeptide signaling, the regulation of peptide half-life is as critical as receptor activation. Carboxymethyl-Phe-Leu (Cm-Phe-Leu) serves as a pivotal biochemical probe and transition-state analog, primarily utilized to inhibit zinc-dependent metalloendopeptidases. Its role is most defined in the inhibition of Neutral Endopeptidase 24.11 (NEP, Neprilysin/Enkephalinase) , the enzyme responsible for the rapid degradation of enkephalins, substance P, and atrial natriuretic peptide.

This guide details the mechanistic action of Cm-Phe-Leu, its application in stabilizing neuropeptides during metabolic assays, and protocols for distinguishing NEP activity from related peptidases like Angiotensin-Converting Enzyme (ACE) and Thimet Oligopeptidase (EC 3.4.24.15).

Mechanistic Foundations

Chemical Identity and Binding Mode

Cm-Phe-Leu (N-(carboxymethyl)-phenylalanyl-leucine) functions as a transition-state analog inhibitor .

-

Structural Mimicry: It mimics the transition state of the peptide bond hydrolysis that occurs at the active site of metallopeptidases.

-

Zinc Coordination: The carboxymethyl group provides a negatively charged oxygen ligand that coordinates bidentately with the catalytic Zinc ion (

) within the enzyme's active site. This displaces the water molecule required for catalysis, effectively "locking" the enzyme in a non-productive state.

Enzyme Specificity Profile

While often categorized broadly as an "enkephalinase inhibitor," Cm-Phe-Leu exhibits a distinct selectivity profile that researchers must understand to interpret assay data correctly.

| Target Enzyme | EC Number | Inhibition Potency (IC50) | Mechanism |

| Neutral Endopeptidase (NEP) | 3.4.24.11 | High (µM range) | Competitive, Zn-chelating |

| Endothelin-Converting Enzyme | 3.4.24.71 | Moderate/Low | Zn-chelating |

| Thimet Oligopeptidase | 3.4.24.15 | Variable* | Substrate-mimic inhibition |

| Angiotensin Converting Enzyme (ACE) | 3.4.15.1 | Low/Negligible | Structural mismatch |

> Note: Cm-Phe-Leu is less potent than Thiorphan (nM range) for NEP but is chemically distinct, making it a valuable tool for cross-validation studies to rule out off-target effects of hydroxamate-based inhibitors.

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition mechanism where Cm-Phe-Leu blocks the degradation of Leucine-Enkephalin.

Caption: Cm-Phe-Leu coordinates the active site Zinc, preventing NEP from accessing and hydrolyzing the Gly-Phe bond of Enkephalin.

Role in Neuropeptide Metabolism[1]

The "Enkephalinase" Pathway

In physiological conditions, neuropeptides like Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) have an extremely short half-life (minutes). NEP cleaves the Gly3-Phe4 bond. By introducing Cm-Phe-Leu, researchers can:

-

Extend Half-life: Preserve native peptide concentrations in ex vivo tissue baths.

-

Differentiate Pathways: Distinguish between NEP-mediated degradation and ACE-mediated degradation (which cleaves the Gly-Gly bond in some contexts).

Comparative Metabolic Fate

The diagram below details the metabolic fate of a neuropeptide in the presence vs. absence of the inhibitor.

Caption: Cm-Phe-Leu shifts the system from rapid degradation to sustained signaling by neutralizing NEP activity.

Experimental Protocols

Protocol A: In Vitro IC50 Determination for NEP

Objective: To quantify the inhibitory potency of Cm-Phe-Leu against purified Neutral Endopeptidase.

Materials:

-

Enzyme: Recombinant Human Neprilysin (rhNEP).

-

Substrate: Fluorogenic substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH).

-

Inhibitor: Cm-Phe-Leu (dissolved in DMSO, serial dilutions).

-

Buffer: 50 mM HEPES, 100 mM NaCl, 0.05% Brij-35, pH 7.4.

Workflow:

-

Preparation: Dilute rhNEP to 0.5 nM in assay buffer.

-

Incubation: Mix 20 µL enzyme + 10 µL Cm-Phe-Leu (varying concentrations: 0.1 µM to 100 µM). Incubate for 15 min at 25°C to allow equilibrium binding.

-

Initiation: Add 20 µL Substrate (10 µM final).

-

Measurement: Monitor fluorescence (Ex 320 nm / Em 405 nm) kinetically for 30 minutes.

-

Analysis: Plot Initial Velocity (

) vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to determine IC50.

Protocol B: Ex Vivo Neuropeptide Stability Assay

Objective: To assess the protection of Leu-Enkephalin in kidney membrane homogenates.

Step-by-Step Methodology:

-

Tissue Homogenization: Homogenize rat kidney cortex (rich in NEP) in 10 volumes of ice-cold Tris-HCl (pH 7.4). Centrifuge at 1000 x g to remove debris; collect supernatant.

-

Pre-treatment: Aliquot supernatant into two groups:

-

Group A (Control): Vehicle only.

-

Group B (Test): Add Cm-Phe-Leu (50 µM final concentration).

-

Optional Group C: Add Captopril (10 µM) to rule out ACE interference.

-

-

Substrate Addition: Add synthetic Leu-Enkephalin (100 µM) to all samples.

-

Time-Course Sampling: Incubate at 37°C. Withdraw aliquots at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately mix aliquots with 10% TFA/Acetonitrile to stop enzymatic activity.

-

Quantification: Analyze supernatant via RP-HPLC (C18 column) monitoring absorbance at 214 nm. Quantify the area under the curve (AUC) for the intact Leu-Enkephalin peak.

Therapeutic & Research Implications

Pain Management Research

In pain pathways, enkephalins bind to delta-opioid receptors to inhibit nociception. However, their analgesic effect is fleeting due to NEP. Cm-Phe-Leu is used in preclinical models to:

-

Potentiate Analgesia: Co-administration with enkephalins prolongs pain relief.

-

Validate "Enkephalinase" Inhibitors: It acts as a structural template for designing orally active dual inhibitors (e.g., Dual Enkephalinase Inhibitors - DENKIs).

Cardiovascular Physiology

NEP degrades Atrial Natriuretic Peptide (ANP) and Bradykinin.

-

Hypertension: Inhibition of NEP increases ANP levels, promoting natriuresis and vasodilation.

-

Differentiation: Cm-Phe-Leu helps distinguish the contribution of NEP vs. ACE in bradykinin degradation, a critical factor in understanding angioedema side effects in drug development.

References

-

Characterization of a novel, high-molecular weight, acidic, endothelin-1 inactivating metalloendopeptidase from the rat kidney. Source: PubMed / NIH URL:[Link]1]

-

Effect of Semax, Selank, and standard inhibitors of proteolytic enzymes on the degradation of enkephalins. Source: ResearchGate URL:[Link]

-

Endopeptidase 3.4.24.11 converts N-1-(R,S)carboxy-3-phenylpropyl-Ala-Ala-Phe-p-carboxyanilide into a potent inhibitor of angiotensin-converting enzyme. Source:[1][2] Biochemical Journal URL:[1][Link]1]

-

Neutral endopeptidase activity in the interaction of N-formyl-L-methionyl-L-leucyl-L-phenylalanine with human polymorphonuclear leukocytes. Source: Journal of Biological Chemistry URL:[3][Link]

-

Effect of neutral endopeptidase inhibition of f-Met-Leu-Phe-induced bronchoconstriction in the rabbit. Source: Journal of Applied Physiology URL:[4][Link]4]

Sources

- 1. Endopeptidase 3.4.24.11 converts N-1-(R,S)carboxy-3-phenylpropyl-Ala-Ala-Phe-p-carboxyanilide into a potent inhibitor of angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Neutral endopeptidase activity in the interaction of N-formyl-L-methionyl-L-leucyl-L-phenylalanine with human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of neutral endopeptidase inhibition of f-Met-Leu-Phe-induced bronchoconstriction in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

Carboxymethyl-Phe-Leu-OH: A Dual Zinc-Metalloprotease Inhibitor in Analgesia and Cardiovascular Regulation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the challenge of targeting highly conserved enzymatic active sites without triggering off-target toxicity. The development of zinc-metalloprotease inhibitors represents a masterclass in rational drug design. This whitepaper provides a comprehensive technical analysis of Carboxymethyl-Phe-Leu-OH (CAS: 81109-85-5), a highly potent, rationally designed inhibitor of both Neprilysin (NEP/enkephalinase) and Angiotensin-Converting Enzyme (ACE)[1].

By dissecting its biochemical causality, providing self-validating experimental protocols, and mapping its therapeutic implications, this guide serves as an authoritative resource for scientists integrating this compound into preclinical workflows.

Rational Drug Design: The Biochemical Causality

The endogenous opioid system relies on pentapeptides such as Leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu) and Methionine-enkephalin (Tyr-Gly-Gly-Phe-Met) to modulate nociception. However, their analgesic efficacy is severely limited by rapid synaptic degradation. This degradation is primarily driven by Neprilysin (NEP, also known as enkephalinase)—a membrane-bound zinc-metalloprotease that specifically cleaves the Gly3-Phe4 peptide bond of enkephalins[2].

This compound was synthesized to exploit this exact enzymatic mechanism. The design of the molecule relies on two critical structural features:

-

Substrate Mimicry (The Phe-Leu Backbone): The dipeptide moiety perfectly mimics the P1' and P2' residues of the natural enkephalin substrate. This allows the inhibitor to selectively anchor into the hydrophobic S1' and S2' binding pockets of the NEP enzyme[2].

-

Transition-State Chelation (The Carboxymethyl Group): Instead of presenting a cleavable peptide bond, the N-terminal carboxymethyl modification acts as a potent bidentate chelator. The carboxylate oxygens form a highly stable coordination complex with the catalytic Zn2+ ion in the enzyme's active site, effectively neutralizing its hydrolytic capability[2].

Because ACE shares a highly conserved zinc-dependent catalytic mechanism, this compound also exhibits cross-inhibitory effects against ACE, making it a dual-action therapeutic candidate[1].

Fig 1: NEP inhibition by this compound and its impact on enkephalin signaling pathways.

Quantitative Pharmacodynamics & Physicochemical Profile

To successfully utilize this compound in in vitro or in vivo models, researchers must account for its physicochemical constraints. The lipophilic nature of the Phe-Leu backbone necessitates precise handling to prevent aqueous precipitation.

Table 1: Chemical and Pharmacological Summary

| Property | Value / Description |

| Compound Name | N-Carboxymethyl-Phe-Leu-OH |

| CAS Number | 81109-85-5 |

| Molecular Formula | C17H24N2O5 |

| Molecular Weight | 336.39 g/mol |

| Primary Targets | Neprilysin (Enkephalinase), Angiotensin-Converting Enzyme (ACE)[1] |

| Enzyme Class | Zinc-Metalloproteases |

| Mechanism of Action | Competitive bidentate zinc chelation[2] |

| In Vivo Efficacy (Analgesia) | ED50 ≈ 10 µ g/animal (Intracerebroventricular administration)[2] |

Self-Validating Experimental Methodologies

A common failure point in metalloprotease assays is the unrecognized precipitation of lipophilic inhibitors upon introduction to aqueous assay buffers. This creates a false negative (artificially high IC50). To ensure scientific integrity, the following solubilization protocol is designed as a self-validating system . You must visually confirm the success of each thermodynamic transition before proceeding[1].

Protocol: Step-Wise Solubilization and Assay Preparation

Objective: Achieve a clear, thermodynamically stable stock solution (≥ 2.5 mg/mL) without micelle formation.

-

Step 1: Primary Solubilization (10% DMSO)

-

Action: Dissolve the lyophilized this compound powder in cell-culture grade DMSO.

-

Causality: DMSO disrupts the crystalline lattice of the peptide derivative, ensuring molecular dispersion.

-

Validation Checkpoint: The solution must be completely transparent. Any turbidity indicates incomplete dissolution. Apply gentle vortexing or a 37°C water bath until clear.

-

-

Step 2: Lipophilic Stabilization (40% PEG300)

-

Action: Add PEG300 to the DMSO stock.

-

Causality: PEG300 acts as a bridging co-solvent. It surrounds the lipophilic Phe-Leu tail, preventing rapid aggregation when the aqueous phase is eventually introduced.

-

Validation Checkpoint: Solution remains clear; no phase separation or striations should be visible.

-

-

Step 3: Surfactant Addition (5% Tween 80)

-

Action: Introduce Tween 80 and mix thoroughly.

-

Causality: Tween 80 lowers the surface tension of the mixture, creating stable microemulsions that protect the compound from crashing out of solution.

-

Validation Checkpoint: Gentle vortexing yields a uniform mixture. Avoid excessive agitation to prevent foaming, which can denature enzymes in downstream steps.

-

-

Step 4: Aqueous Dilution (45% Saline)

-

Action: Slowly titrate in physiological saline (0.9% NaCl) to reach the final working volume.

-

Causality: Brings the solution to physiological osmolarity, making it compatible with in vitro enzymatic assays or in vivo dosing.

-

Validation Checkpoint: Final visual inspection. If the solution turns milky, the microemulsion has failed. The assay must be aborted, and the stock remade.

-

Fig 2: Step-by-step self-validating solubilization and assay workflow for lipophilic inhibitors.

Therapeutic Implications

The dual inhibitory nature of this compound positions it as a highly valuable tool compound in two distinct therapeutic arenas:

-

Indirect-Acting Analgesia: Exogenous opioids (like morphine) directly activate mu-opioid receptors, leading to rapid tolerance and severe respiratory depression. By inhibiting NEP, this compound utilizes an indirect-acting strategy. It simply prolongs the half-life of naturally released endogenous enkephalins in the synaptic cleft. This provides localized, dose-dependent analgesia while mitigating the systemic side effects associated with direct receptor agonists[2].

-

Cardiovascular Regulation: Because ACE is responsible for converting Angiotensin I to the potent vasoconstrictor Angiotensin II, the cross-reactivity of this compound with ACE provides a secondary mechanism for vasodilation and blood pressure regulation[1].

By understanding the precise atomic interactions between the carboxymethyl group and the metalloprotease zinc core, researchers can leverage this compound not just as an assay standard, but as a foundational scaffold for next-generation, dual-action neurovascular therapeutics.

References

-

Title: this compound | Cas# 81109-85-5 Source: GlpBio (Product Data & Solubilization Protocols) URL: [Link]

-

Title: New carboxyalkyl inhibitors of brain enkephalinase: synthesis, biological activity, and analgesic properties Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

-

Title: Indirect-acting strategy of opioid action instead of direct receptor activation Source: Ovid / NeuroReport URL: [Link]

Sources

A Technical Guide to the Functional Divergence of Native Leu-enkephalin and its Stabilizing Agent, Carboxymethyl-Phe-Leu

Executive Summary

Endogenous opioid peptides, such as Leu-enkephalin, represent a compelling avenue for analgesic drug development due to their intrinsic pain-modulating properties. However, their therapeutic utility is severely hampered by rapid enzymatic degradation in vivo. This guide provides a detailed comparative analysis of the native pentapeptide, Leu-enkephalin, and Carboxymethyl-Phe-Leu, a potent inhibitor of the enzymes responsible for its degradation. We will dissect their fundamental structural differences, divergent mechanisms of action, and the distinct yet complementary roles they play in modulating the enkephalinergic system. This document serves as a technical resource for researchers, offering in-depth protocols for the synthesis, characterization, and functional assessment of both molecules, thereby providing a robust framework for advancing the development of next-generation, non-addictive analgesics.

Part 1: The Native Agonist: Leu-Enkephalin

Structure and Core Function

Leu-enkephalin is an endogenous pentapeptide neurotransmitter with the amino acid sequence Tyr-Gly-Gly-Phe-Leu.[1][2][3] It is one of the primary ligands for opioid receptors within the central and peripheral nervous systems.[4][5][6] The N-terminal tyrosine residue is critical for its opioid activity, mimicking the 3-hydroxyl group of morphine for receptor interaction.[1] As a naturally occurring ligand, it plays a vital role in modulating pain perception, regulating emotional states, and influencing various physiological processes.[3][4][5]

Table 1: Physicochemical Properties of Leu-Enkephalin

| Property | Value | Source |

| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Leu (YGGFL) | [1][2] |

| Chemical Formula | C28H37N5O7 | [1] |

| Molar Mass | 555.62 g/mol | [1][2] |

| Receptor Preference | Primarily δ-opioid receptor (DOR), also μ-opioid receptor (MOR) agonist | [1][2][7] |

Mechanism of Action: Receptor-Mediated Signaling

Leu-enkephalin exerts its effects by binding to and activating G-protein coupled receptors (GPCRs), primarily the δ- and μ-opioid receptors.[1][2][7] This binding event initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[5][6][7] Key intracellular events include the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels leading to hyperpolarization, and the closing of voltage-gated calcium channels, which suppresses neurotransmitter release.[7]

The Achilles' Heel: Rapid Enzymatic Inactivation

The primary obstacle to the clinical use of native Leu-enkephalin is its extremely short biological half-life.[8] Upon release into the synaptic cleft, it is rapidly degraded by two key metalloproteases:

-

Aminopeptidase N (APN): This enzyme cleaves the Tyr-Gly bond at the N-terminus.[5]

-

Neprilysin (NEP), or Neutral Endopeptidase (NEP): This enzyme cleaves the Gly-Gly bond within the peptide sequence.[5][9]

This rapid breakdown terminates the analgesic signal, rendering the unmodified peptide ineffective as a systemic drug.[8][10]

Part 2: The Protector: Carboxymethyl-Phe-Leu

Structure and Rationale for Design

Carboxymethyl-Phe-Leu, or N-(carboxymethyl)-L-phenylalanyl-L-leucine, is not an opioid receptor agonist. Instead, it is a dipeptide derivative specifically designed as a potent inhibitor of enkephalin-degrading enzymes, particularly neprilysin (enkephalinase).[11] The structural design centers on creating a molecule that can fit into the active site of these enzymes, blocking their ability to hydrolyze their natural substrate, Leu-enkephalin. The addition of the N-terminal carboxymethyl group is a key modification that enhances its inhibitory potency.

Table 2: Physicochemical Properties of Carboxymethyl-Phe-Leu

| Property | Value | Source |

| Chemical Name | N-(carboxymethyl)-L-phenylalanyl-L-leucine | [11] |

| Molecular Target | Enkephalinases (e.g., Neprilysin), Angiotensin-Converting Enzyme (ACE) | [11] |

| Primary Function | Enzyme Inhibitor | [11] |

Mechanism of Action: Potentiation Through Protection

The mechanism of Carboxymethyl-Phe-Leu is indirect. By inhibiting enkephalinases, it prevents the breakdown of endogenous enkephalins that are naturally released in response to painful stimuli.[10] This action effectively increases the local concentration and extends the half-life of Leu-enkephalin in the synaptic cleft, allowing it to engage with opioid receptors for a longer duration and produce a more sustained analgesic effect.[10] Therefore, its therapeutic action is entirely dependent on the presence of endogenous opioids.

Part 3: Comparative Analysis: Agonist vs. Inhibitor

The fundamental difference lies in their molecular targets and resulting pharmacological profiles. Leu-enkephalin is a direct agonist at opioid receptors, initiating a signal. Carboxymethyl-Phe-Leu is an enzyme inhibitor that potentiates the signal of the endogenous agonist.

Table 3: Head-to-Head Comparison

| Feature | Native Leu-Enkephalin | Carboxymethyl-Phe-Leu |

| Molecular Class | Pentapeptide | Modified Dipeptide |

| Primary Target | δ- and μ-Opioid Receptors | Enkephalin-degrading enzymes (Neprilysin) |

| Mechanism | Direct Receptor Agonism | Indirect; Enzyme Inhibition |

| Pharmacological Effect | Initiates short-lived analgesia | Potentiates and prolongs endogenous analgesia |

| In Vivo Stability | Very low; rapidly degraded | High; designed for resistance to degradation |

| Therapeutic Rationale | Template for stable, potent opioid agonists | "Opioid-sparing" strategy to enhance natural pain relief |

Part 4: Key Experimental Methodologies

Validating the distinct functions of these molecules requires a suite of specialized analytical and biological assays. The choice of methodology is driven by the need to confirm structure, purity, and specific biological activity for each compound.

Protocol: Peptide Characterization by HPLC-MS

Rationale: High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the synthesized peptides, while Mass Spectrometry (MS) confirms their molecular weight and sequence identity.[12][13] This combination provides an unambiguous structural validation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1 mg of the lyophilized peptide (Leu-enkephalin or Carboxymethyl-Phe-Leu) in 1 mL of Mobile Phase A. Filter through a 0.22 µm syringe filter.

-

Instrumentation: Utilize an HPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).[13]

-

HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is standard for peptide analysis.[14]

-

Mobile Phases:

-

Gradient Elution:

-

Start with a shallow gradient (e.g., 5-65% Mobile Phase B over 30 minutes) to ensure good separation of the main peak from any synthesis-related impurities.[14]

-

Flow rate: 1.0 mL/min.

-

-

Detection:

-

UV: Monitor absorbance at 214 nm (for the peptide backbone) and 280 nm (for the tyrosine residue in Leu-enkephalin).

-

MS: Acquire mass spectra in positive ion mode over a range of m/z 100-1000.

-

-

Data Analysis:

-

Purity: Integrate the area of the main peak from the UV chromatogram and express it as a percentage of the total peak area. Purity should typically be >95%.

-

Identity: Compare the observed mass-to-charge ratio (m/z) from the mass spectrum with the calculated theoretical mass of the protonated molecule ([M+H]+). For Leu-enkephalin, this is ~556.28 Da. For Carboxymethyl-Phe-Leu, this is ~337.17 Da.

-

Protocol: In Vitro Opioid Receptor Binding Assay

Rationale: This assay is critical for quantifying the affinity of Leu-enkephalin for opioid receptors. A competitive binding format measures the ability of the unlabeled peptide to displace a radiolabeled ligand with known affinity, allowing for the calculation of the inhibition constant (Ki).[16] This protocol is not applicable to Carboxymethyl-Phe-Leu, which should show no significant binding.

Step-by-Step Methodology:

-

Materials:

-

Cell membranes from a stable cell line expressing the human μ- or δ-opioid receptor (e.g., CHO-hMOR or CHO-hDOR).

-

Radioligand: [3H]Diprenorphine or another suitable high-affinity opioid ligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and protease inhibitors.[17]

-

Unlabeled Ligands: Leu-enkephalin (test ligand), Naloxone (for non-specific binding).

-

-

Assay Setup (in 96-well plates):

-

Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membranes.

-

Non-Specific Binding (NSB): Add assay buffer, radioligand, a high concentration of naloxone (e.g., 10 µM), and membranes.

-

Competitive Binding: Add assay buffer, radioligand, membranes, and serial dilutions of Leu-enkephalin (e.g., from 10⁻¹² M to 10⁻⁵ M).[17]

-

-

Incubation: Incubate the plates at 30°C for 60 minutes to reach equilibrium.[17]

-

Separation: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of Leu-enkephalin.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of Leu-enkephalin that inhibits 50% of specific binding).

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: In Vitro Enkephalinase Inhibition Assay

Rationale: This functional assay directly measures the ability of Carboxymethyl-Phe-Leu to inhibit the enzymatic activity of neprilysin. The protocol involves quantifying the rate of substrate (Leu-enkephalin) degradation in the presence and absence of the inhibitor.

Step-by-Step Methodology:

-

Materials:

-

Recombinant human Neprilysin (NEP).

-

Substrate: Leu-enkephalin.

-

Inhibitor: Carboxymethyl-Phe-Leu.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Stop Solution: 1 M HCl or similar to quench the reaction.

-

-

Assay Setup:

-

Prepare serial dilutions of Carboxymethyl-Phe-Leu in assay buffer.

-

In a microplate, add the enzyme and the inhibitor (or buffer for the control) and pre-incubate for 15 minutes at 37°C.

-

-

Reaction Initiation: Add Leu-enkephalin to each well to start the reaction. The final concentration should be near the enzyme's Km for the substrate.

-

Reaction Progression: Incubate at 37°C for a fixed time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Add the stop solution to each well.

-

Quantification of Degradation:

-

Measure the amount of remaining Leu-enkephalin or the amount of a cleavage product using HPLC.

-

A decrease in the Leu-enkephalin peak area (or an increase in a product peak area) corresponds to enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of Carboxymethyl-Phe-Leu relative to the uninhibited control.

-

Plot the percent inhibition versus the log concentration of the inhibitor.

-

Use non-linear regression to fit the data and determine the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Conclusion

Leu-enkephalin and Carboxymethyl-Phe-Leu represent two sides of the same therapeutic coin. While Leu-enkephalin provides the direct, albeit fleeting, analgesic signal by acting on opioid receptors, Carboxymethyl-Phe-Leu serves as a crucial potentiator by shielding it from enzymatic destruction. Understanding their distinct structures, mechanisms, and pharmacological profiles is paramount for the rational design of novel pain therapeutics. The experimental protocols detailed herein provide a validated framework for researchers to characterize these and similar molecules, paving the way for strategies that can harness the power of the body's own pain-relief system while minimizing the side effects associated with conventional opioids.

References

-

Wikipedia. Leu-enkephalin. [Link]

-

Martínez-Laorden, A., et al. (1985). Leu-enkephalin actions on avoidance conditioning are mediated by a peripheral opioid mechanism. Life Sciences, 37(25), 2345-53. [Link]

-

ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. [Link]

-

Patsnap Synapse. (2024). What are enkephalinase inhibitors and how do they work? [Link]

-

International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

-

Vedantu. (n.d.). Enkephalin: Structure, Function & Role in Biology Explained. [Link]

-

National Center for Biotechnology Information. (n.d.). Leu-Enkephalin. PubChem Compound Database. [Link]

-

Traficante, L. J., et al. (1979). Inhibition of the enzymatic degradation of Met-enkephalin by catecholamines. PubMed. [Link]

-

Kosterlitz, H. W., et al. (1980). Effects of changes in the structure of enkephalins and of narcotic analgesic drugs on their interactions with μ and δ-receptors. British Journal of Pharmacology, 68(2), 333–342. [Link]

-

Rady, J. J., et al. (2001). Inverse Agonist Action of Leu-Enkephalin at δ2-Opioid Receptors Mediates Spinal Antianalgesia. The Journal of Pharmacology and Experimental Therapeutics, 297(2), 750-757. [Link]

-

Taylor & Francis Online. (n.d.). Leu-enkephalin – Knowledge and References. [Link]

-

Carranza-Aguilar, C. J., et al. (2024). Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. International Journal of Molecular Sciences, 25(15), 8235. [Link]

-

Conway, S. M., et al. (2022). The role of enkephalinergic systems in substance use disorders. Frontiers in Behavioral Neuroscience, 16, 952042. [Link]

-

ResearchGate. (2024). (PDF) Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. [Link]

-

Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–46. [Link]

-

Thorsett, E. D., et al. (1993). Enkephalin-degrading enzyme inhibitors. Crucial role of the C-terminal residue on the inhibitory potencies of retro-hydroxamate dipeptides. Journal of Medicinal Chemistry, 36(16), 2228-37. [Link]

-

Eikel, D., et al. (2024). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Nature Communications, 15(1), 5873. [Link]

-

Li, S. D., et al. (2023). Modification and Delivery of Enkephalins for Pain Modulation. International Journal of Pharmaceutics, 647, 123425. [Link]

-

Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

-

Sadiq, N. M., & Dice, T. J. (2023). Physiology, Enkephalin. StatPearls. [Link]

-

ResearchGate. (n.d.). Meta Substituted Phe 4 Analogs of Leu-enkephalin Increase Affinity at δOR and. [Link]

-

Lee, Y. S., et al. (2021). Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. Molecules, 26(11), 3302. [Link]

-

Niidome, T., et al. (1995). Binding to opioid receptors of enkephalin derivatives taking alpha-helical conformation and its dimer. Journal of Biochemistry, 118(4), 747-52. [Link]

-

Mollica, A., et al. (2020). The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors. Molecules, 25(4), 955. [Link]

-

ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay... [Link]

-

Crowley, N. A., et al. (2016). Biased signaling by endogenous opioid peptides. Proceedings of the National Academy of Sciences, 113(45), 12891-12896. [Link]

-

GlpBio. (n.d.). Carboxymethyl-Phe-Leu-OH. [Link]

-

Egleton, R. D., et al. (2003). Synthesis and evaluation of derivatives of leucine enkephalin as potential affinity labels for delta opioid receptors. Biopolymers, 71(5), 552-7. [Link]

-

R Discovery. (1990). Effect of modification of enkephalin C‐terminal functions on affinity selection of opioid receptors. [Link]

-

National Center for Biotechnology Information. (n.d.). N-(Carboxymethyl)-L-leucine. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). L-Phenylalanyl-L-leucine. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Carboxymethylphenylalanine. PubChem Compound Database. [Link]

-

Pashaei, S., et al. (2021). In Vitro and In Vivo Evaluation of Carboxymethyl Cellulose Scaffolds for Bone Tissue Engineering Applications. Materials, 14(2), 269. [Link]

-

Khan Academy. (n.d.). Amino acid structure and classifications. [Link]

-

Sritweesinsub, S., et al. (2021). Carboxymethyl Cellulose–Xylan Hydrogel: Synthesis, Characterization, and in Vitro Release of Vitamin B12. Polymers, 13(19), 3290. [Link]

-

Zhang, Y., et al. (2023). Carboxymethyl Cellulose Surface Modification Alleviates the Toxicity of Fe-MOFs to Rice and Improves Iron Absorption. International Journal of Molecular Sciences, 24(22), 16398. [Link]

-

Vamshi Vishnu, Y., et al. (2013). In Vitro and In Vivo Evaluation of pH-Sensitive Hydrogels of Carboxymethyl Chitosan for Intestinal Delivery of Theophylline. International Journal of Polymeric Materials and Polymeric Biomaterials, 62(12), 656-662. [Link]

Sources

- 1. Leu-enkephalin - Wikipedia [en.wikipedia.org]

- 2. Leu-Enkephalin | C28H37N5O7 | CID 461776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Enkephalin: Structure, Function & Role in Biology Explained [vedantu.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Modification and Delivery of Enkephalins for Pain Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]

- 10. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]

- 11. glpbio.cn [glpbio.cn]

- 12. resolvemass.ca [resolvemass.ca]

- 13. ijsra.net [ijsra.net]

- 14. biovera.com.au [biovera.com.au]

- 15. lcms.cz [lcms.cz]

- 16. pdf.smolecule.com [pdf.smolecule.com]

- 17. pnas.org [pnas.org]

Methodological & Application

High-Resolution In Vitro Enzyme Assay Protocol for Carboxymethyl-Phe-Leu-OH: Dual NEP/ACE Inhibition Profiling

Mechanistic Overview & Application Context

N-Carboxymethyl-Phe-Leu-OH (CM-Phe-Leu-OH) is a highly specialized, modified dipeptide functioning as a potent inhibitor of zinc-dependent metalloproteases. In drug development, it is primarily utilized as a reference compound for profiling the dual inhibition of neutral endopeptidase (NEP / enkephalinase) and angiotensin-converting enzyme (ACE) 1[1].

The structural design of CM-Phe-Leu-OH is highly deliberate. The carboxymethyl group acts as a targeted chelator for the catalytic

CM-Phe-Leu-OH mechanism: Dual metalloprotease inhibition via active site zinc chelation.

Quantitative Pharmacological Profiling

To establish baseline expectations for assay performance, the following table summarizes the inhibitory potency (

| Enzyme Target | Inhibitor Compound | Mechanism / Class | Reference | |

| ET-1 Peptidase | CM-Phe-Leu-OH | 12 µM | Zinc Chelator / Dipeptide | 3[3] |

| ET-1 Peptidase | Phosphoramidon | 8.0 nM | Metalloendopeptidase Inhibitor | 3[3] |

| ET-1 Peptidase | Thiorphan | 32 nM | Specific NEP Inhibitor | 3[3] |

| ET-1 Peptidase | Phenanthroline | 28 µM | Broad Metal Ion Chelator | 3[3] |

| Serum Enkephalinases | CM-Phe-Leu-OH | >50 µM (Aqueous) | Limited by aqueous solubility | 4[4] |

| Serum Enkephalinases | Semax (Reference) | ~10 µM | Peptide Inhibitor | 4[4] |

Critical Causality in Assay Design (E-E-A-T Focus)

Designing a robust in vitro assay for CM-Phe-Leu-OH requires understanding the physical chemistry of the peptide and the structural biology of the target enzyme.

-

The Solubility Trap: Historical literature occasionally reports artificially low potency for CM-Phe-Leu-OH (e.g., max 25% inhibition at 50 µM) 4[4]. This is a direct consequence of its poor aqueous solubility causing the compound to precipitate out of solution. To guarantee accurate

determination, the compound must be initially solubilized in 100% DMSO until completely clear, followed by step-wise dilution into the assay buffer using physical agitation (vortexing/sonication)5[5]. -

Zinc Supplementation: Metalloproteases can lose their catalytic zinc ion during purification or extended storage. Supplementing the assay buffer with trace

-

Thermodynamic Pre-incubation: Metal chelation by the carboxymethyl group is a "slow-binding" process compared to standard lock-and-key peptide docking. A 30-minute pre-incubation of the enzyme with the inhibitor is mandatory to allow the thermodynamic equilibrium of the inhibitor-zinc complex to stabilize before introducing the competing substrate.

Self-Validating FRET Assay Protocol

Materials & Reagents

-

Target Enzyme: Recombinant Human NEP (Neprilysin) or ACE.

-

Inhibitor: CM-Phe-Leu-OH (CAS#: 81109-85-5).

-

Fluorogenic Substrate: Mca-RPPGFSAFK(Dnp)-OH (FRET peptide for NEP).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 10 µM

. -

Microplate: 96-well black opaque plates (low-binding).

Step-by-step in vitro FRET assay workflow for evaluating CM-Phe-Leu-OH kinetics.

Step-by-Step Execution

-

Stock Preparation: Dissolve CM-Phe-Leu-OH in 100% DMSO to yield a 10 mM stock. Sonicate for 5 minutes at room temperature until the solution is optically clear5[5].

-

Serial Dilution: Prepare a 10-point dose-response curve by performing 1:3 serial dilutions in DMSO. Dilute these intermediate stocks 1:10 into the Assay Buffer to create "10X Working Solutions" (Final DMSO concentration in the assay will be 1%).

-

Plate Assembly: To each well of the 96-well plate, add:

- Assay Buffer.

- of the 10X CM-Phe-Leu-OH Working Solution (or 10% DMSO in buffer for Vehicle Controls).

- of NEP enzyme (diluted to 0.5 ng/µL in Assay Buffer).

-

Equilibration: Seal the plate and incubate at 37°C for exactly 30 minutes to allow the carboxymethyl group to chelate the active site zinc.

-

Reaction Initiation: Rapidly add

of the FRET Substrate ( -

Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Read kinetically at Ex 320 nm / Em 405 nm every 60 seconds for 60 minutes at 37°C.

System Self-Validation & Quality Control

To ensure the protocol acts as a self-validating system, the following parameters must be calculated from the raw kinetic data:

-

Initial Velocity (

): Calculate the slope of the linear portion of the fluorescence progress curve (typically the first 10-15 minutes). Avoid using end-point data, as substrate depletion will artificially skew the -

Z'-Factor Calculation: Assess assay robustness using the Vehicle Control (100% activity,

) and a No-Enzyme Control (Background, -

Vehicle Toxicity Check: Ensure the

of the 1% DMSO Vehicle Control is

References

-

Characterization of a novel, high-molecular weight, acidic, endothelin-1 inactivating metalloendopeptidase from the rat kidney. PubMed (NIH).[Link][3]

-

Effect of Semax, Selank, and standard inhibitors of proteolytic enzymes on the degradation of enkephalins in human serum. ResearchGate.[Link][4]

-

Carboxymethyl-Phe-Leu-OH-HongTide Biotechnology. HongTide.[Link][1]

-

Glioblastoma Infiltration into Central Nervous System Tissue in Vitro: Involvement of a Metalloprotease. Semantic Scholar. [Link][2]

Sources

- 1. This compound-HongTide Biotechnology [hongtide.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Characterization of a novel, high-molecular weight, acidic, endothelin-1 inactivating metalloendopeptidase from the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. glpbio.cn [glpbio.cn]

Application Note: Optimizing Carboxymethyl-Phe-Leu-OH Concentration for Angiotensin-Converting Enzyme (ACE) Inhibition Assays

Abstract & Mechanistic Rationale

Carboxymethyl-Phe-Leu-OH (CAS# 81109-85-5) is widely recognized in pharmacological research as a highly potent inhibitor of neutral endopeptidase (NEP/enkephalinase)[1]. However, due to the high degree of structural homology between NEP and Angiotensin-Converting Enzyme (ACE), this compound also exhibits significant cross-reactive inhibitory effects against ACE[1].

The Causality of Dual Inhibition: Both ACE and NEP are zinc-dependent metalloproteases. They utilize a strictly conserved zinc ion (Zn²⁺) in their active sites to polarize the carbonyl bond of a substrate's scissile peptide linkage, facilitating nucleophilic attack. The structural design of this compound exploits this mechanism:

-

Zinc Coordination: The carboxymethyl group acts as a potent zinc-binding ligand (ZBL), coordinating directly with the active-site Zn²⁺ ion.

-

Transition State Mimicry: The hydrophobic Phe-Leu dipeptide backbone mimics the transition state of natural substrates (such as Angiotensin I), anchoring the inhibitor tightly within the S1' and S2' hydrophobic subsites of the enzyme.

This application note provides a self-validating, step-by-step protocol for determining the optimal working concentration and IC₅₀ of this compound in continuous spectrophotometric ACE inhibition assays.

Assay Design & Optimization Strategy

To evaluate ACE inhibition accurately, we employ a continuous spectrophotometric assay utilizing the synthetic substrate FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine)[2].

Why FAPGG? (Assay Causality): Intact FAPGG possesses an extended conjugated pi-electron system that absorbs strongly at 345 nm. When ACE cleaves the Phe-Gly bond, it releases FAP and Gly-Gly. This cleavage disrupts the chromophore's conjugation, resulting in a measurable decrease in absorbance (ΔA₃₄₅). By continuously monitoring the rate of absorbance decay, we can quantify the exact velocity of the enzymatic reaction[2]. Unlike endpoint assays (e.g., Hippuryl-His-Leu) that require secondary organic extractions, the FAPGG method provides a direct, continuous kinetic readout, minimizing well-to-well variability and ensuring data integrity.

Reagent Preparation & Concentration Matrix

Critical Reagents

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 300 mM NaCl[3].

-

Causality: Chloride ions (Cl⁻) are strictly required allosteric activators for the C-domain of somatic ACE. Without 300 mM NaCl, the enzyme will not efficiently cleave FAPGG, leading to false-negative activity.

-

-

Enzyme: ACE (e.g., from rabbit lung), reconstituted in Assay Buffer to a working concentration of 1 mU/µL.

-

Substrate: 5 mM FAPGG dissolved in Assay Buffer.

Inhibitor Stock & Dilution

This compound has limited aqueous solubility at high concentrations. It must be dissolved in 100% DMSO to create a 10 mM master stock. To prevent solvent-induced enzyme denaturation, the final DMSO concentration in the assay must be strictly capped at ≤1% (v/v) .

Table 1: this compound Serial Dilution Matrix (100X Stocks)

| Final Assay Concentration | 100X DMSO Stock Needed | Preparation Method (Serial Dilution in DMSO) |

| 100 µM | 10 mM | 3.36 mg powder dissolved in 1 mL DMSO |

| 10 µM | 1 mM | 10 µL of 10 mM stock + 90 µL DMSO |

| 1 µM | 100 µM | 10 µL of 1 mM stock + 90 µL DMSO |

| 100 nM | 10 µM | 10 µL of 100 µM stock + 90 µL DMSO |

| 10 nM | 1 µM | 10 µL of 10 µM stock + 90 µL DMSO |

Step-by-Step Experimental Protocol

This protocol is designed for a standard 96-well UV-transparent microplate. Every assay must include a Blank and a Negative Control to act as a self-validating system.

Table 2: 96-Well Plate Reaction Mixture (Volumes per well)

| Component | Blank (Background) | Negative Control (Max Activity) | Test Well (Inhibition) |

| Assay Buffer | 180 µL | 160 µL | 160 µL |

| DMSO (Vehicle) | 2 µL | 2 µL | - |

| Inhibitor (100X Stock) | - | - | 2 µL |

| ACE (1 mU/µL) | - | 20 µL | 20 µL |

| Pre-incubation Step | Incubate at 37°C for 10 min | Incubate at 37°C for 10 min | Incubate at 37°C for 10 min |

| FAPGG (5 mM) | 20 µL | 20 µL | 20 µL |

| Total Volume | 202 µL | 202 µL | 202 µL |

Workflow Execution & Causality:

-

Plate Assembly: Add Assay Buffer, DMSO/Inhibitor, and ACE to the respective wells.

-

Control Causality: The Blank lacks ACE to control for spontaneous, non-enzymatic hydrolysis of FAPGG. The Negative Control contains 1% DMSO to establish the uninhibited

while accounting for any minor conformational shifts induced by the solvent.

-

-

Critical Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Causality: The inhibitor must coordinate with the deeply buried zinc ion in the active site. Allowing 10 minutes ensures thermodynamic binding equilibrium is reached before the highly competitive FAPGG substrate is introduced. Skipping this step will result in artificially high IC₅₀ values.

-

-

Reaction Initiation: Rapidly add 20 µL of 5 mM FAPGG to all wells using a multichannel pipette.

-

Kinetic Measurement: Immediately place the plate in a microplate reader. Read absorbance at 345 nm every 30 seconds for 15 minutes at 37°C.

Data Analysis & Interpretation

Extract the linear portion of the kinetic curve (typically between 2 and 10 minutes) to determine the reaction velocity (Slope = ΔA₃₄₅/min). Ensure the R² value of the slope is >0.99 for assay integrity.

Calculate the percentage of ACE inhibition using the following formula:

Plot the % Inhibition against the log-transformed concentrations of this compound to generate a dose-response curve and extrapolate the IC₅₀ value using non-linear regression analysis.

Visualization: Dual Inhibition Pathway

Mechanism of dual zinc metalloprotease inhibition by this compound.

References

-

GlpBio. "this compound | Cas# 81109-85-5". GlpBio Product Catalog. URL:[Link]

-

Holmquist, B., Bünning, P., & Riordan, J. F. "A continuous spectrophotometric assay for angiotensin converting enzyme". Analytical Biochemistry. 1979. URL:[Link]

-

Girgih, A. T., et al. "Kinetics of the inhibition of renin and angiotensin I-converting enzyme by cod (Gadus morhua) protein hydrolysates and their antihypertensive effects in spontaneously hypertensive rats". Food & Nutrition Research. 2015. URL:[Link]

Sources

- 1. glpbio.cn [glpbio.cn]

- 2. A continuous spectrophotometric assay for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. View of Kinetics of the inhibition of renin and angiotensin I-converting enzyme by cod (Gadus morhua) protein hydrolysates and their antihypertensive effects in spontaneously hypertensive rats | Food & Nutrition Research [foodandnutritionresearch.net]

Application Note: High-Precision IC50 Determination of Carboxymethyl-Phe-Leu-OH